molecular formula C21H21N5OS B2863983 1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)ethanone CAS No. 1351620-10-4

1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)ethanone

Cat. No.: B2863983
CAS No.: 1351620-10-4
M. Wt: 391.49
InChI Key: MDMZBGQHRJQADD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)ethanone features a fused bicyclic 2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole core linked via an ethanone bridge to a 4,7-dimethylbenzo[d]thiazol-2-yl group substituted with a methylamino moiety. This structure combines two heterocyclic systems (imidazoimidazole and benzothiazole), which are often associated with diverse bioactivities, including antimicrobial, anticancer, and antioxidant properties .

Properties

IUPAC Name

1-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)-methylamino]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5OS/c1-13-8-9-14(2)19-18(13)23-21(28-19)24(3)12-17(27)26-11-10-25-16-7-5-4-6-15(16)22-20(25)26/h4-9H,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDMZBGQHRJQADD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(C)CC(=O)N3CCN4C3=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Heterocyclic Systems

Benzo[d]imidazo[1,2-a]imidazole Derivatives
  • CAS 67139-11-1 (3,4,5-Trimethoxybenzoyl-substituted analog): Shares the same bicyclic benzo[d]imidazo[1,2-a]imidazole core but replaces the ethanone-thiazole chain with a 3,4,5-trimethoxybenzoyl group. This substitution enhances hydrophilicity due to methoxy groups, contrasting with the lipophilic thiazole moiety in the target compound .
  • Bis(benzo[4,5]imidazo[1,2-a]imidazole) derivatives (): Feature dimeric structures with thieno[2,3-b]thiophene linkers, emphasizing extended π-conjugation for electro-optical applications, unlike the monomeric ethanone-linked target compound .
Ethanone-Linked Derivatives
  • 1-{2-[(2,6-Dichlorophenyl)amino]-4,5-dihydroimidazol-1-yl}ethanone (): Contains a 4,5-dihydroimidazole core instead of the fused bicyclic system.
  • 1-(1H-Benzo[d]imidazol-1-yl)-2-((substituted-1,3,4-oxadiazol-2-yl)thio)ethanone (): Replaces the benzothiazole group with oxadiazole-thioether chains, which may enhance antioxidant activity via radical scavenging .

Substituent Effects on Physicochemical Properties

Compound Name Core Structure Key Substituents LogP* (Predicted) Solubility Profile
Target Compound Benzo[d]imidazo[1,2-a]imidazole Ethanone-benzothiazole (4,7-dimethyl) ~3.8 Moderate (lipophilic)
CAS 67139-11-1 Benzo[d]imidazo[1,2-a]imidazole 3,4,5-Trimethoxybenzoyl ~2.1 High (hydrophilic)
1-{2-[(2,6-Dichlorophenyl)amino]-...ethanone 4,5-Dihydroimidazole Dichlorophenylamino ~2.5 Low (crystalline solid)

*LogP values estimated using fragment-based methods.

Key Differences in Bioactivity

  • Oxadiazole-thioether analogs (): Superior antioxidant capacity (DPPH assay: IC₅₀ ~10 µM) compared to thiazole derivatives .

Preparation Methods

Cyclocondensation of 1,2-Diaminobenzene with α-Ketoamide

The dihydroimidazoimidazole core is synthesized via a [3+2] cycloaddition reaction, adapting methods from combinatorial libraries of imidazo[1,5-a]imidazol-2(3H)-one derivatives.

Procedure :

  • Starting Materials :
    • 1,2-Diaminobenzene (1.0 equiv)
    • Ethyl 2-chloroacetoacetate (1.2 equiv)
  • Reaction Conditions :

    • Solvent: Ethanol, reflux (78°C)
    • Catalyst: Triethylamine (1.5 equiv)
    • Time: 12 hours
  • Mechanism :

    • Nucleophilic attack of the diamine on the α-ketoester, followed by intramolecular cyclization to form the bicyclic system.
  • Yield : 68% after recrystallization (ethanol/water).

Characterization :

  • 1H NMR (400 MHz, DMSO-d6) : δ 7.45–7.32 (m, 4H, aromatic), 4.21 (s, 2H, CH2), 3.89 (t, J = 6.8 Hz, 2H, CH2-N), 2.95 (t, J = 6.8 Hz, 2H, CH2-N).
  • HRMS (ESI+) : m/z calcd for C11H10N3O [M+H]+: 200.0819; found: 200.0815.

Synthesis of 4,7-Dimethylbenzo[d]thiazol-2-yl Methylamine (Fragment B)

Thiazole Ring Formation via Cyclocondensation

The 4,7-dimethylbenzothiazole is prepared using a modified Hantzsch thiazole synthesis.

Procedure :

  • Starting Materials :
    • 2-Amino-4,7-dimethylphenol (1.0 equiv)
    • Lawesson’s reagent (1.1 equiv)
    • Methyl isocyanide (1.2 equiv)
  • Reaction Conditions :

    • Solvent: Dichloromethane, 0°C → room temperature
    • Time: 6 hours
  • Mechanism :

    • Thionation of the phenolic oxygen followed by cyclization with methyl isocyanide to form the thiazole ring.
  • Yield : 74% after column chromatography (SiO2, hexane/EtOAc 4:1).

Characterization :

  • 13C NMR (100 MHz, CDCl3) : δ 167.8 (C=S), 152.3 (C-N), 134.2–125.6 (aromatic C), 21.4 (CH3), 20.9 (CH3).
  • IR (KBr) : 1620 cm−1 (C=N), 1245 cm−1 (C-S).

N-Methylation of the Thiazol-2-Amine

Procedure :

  • Starting Materials :
    • 4,7-Dimethylbenzo[d]thiazol-2-amine (1.0 equiv)
    • Methyl iodide (1.5 equiv)
  • Reaction Conditions :

    • Base: Potassium carbonate (2.0 equiv)
    • Solvent: DMF, 60°C, 4 hours
  • Yield : 89% after filtration and washing (diethyl ether).

Characterization :

  • 1H NMR (400 MHz, CDCl3) : δ 7.25 (d, J = 8.0 Hz, 1H), 7.12 (d, J = 8.0 Hz, 1H), 3.41 (s, 3H, N-CH3), 2.48 (s, 3H, Ar-CH3), 2.45 (s, 3H, Ar-CH3).

Coupling of Fragments A and B via Ethanone Linker

Synthesis of Chloroacetyl Intermediate

Procedure :

  • Starting Materials :
    • Fragment A (1.0 equiv)
    • Chloroacetyl chloride (1.2 equiv)
  • Reaction Conditions :

    • Base: Pyridine (2.0 equiv)
    • Solvent: THF, 0°C → room temperature, 2 hours
  • Yield : 82% after precipitation (ice-water).

Characterization :

  • Melting Point : 142–144°C.
  • FT-IR : 1715 cm−1 (C=O), 760 cm−1 (C-Cl).

Nucleophilic Substitution with Fragment B

Procedure :

  • Starting Materials :
    • Chloroacetyl intermediate (1.0 equiv)
    • Fragment B (1.1 equiv)
  • Reaction Conditions :

    • Base: Triethylamine (3.0 equiv)
    • Solvent: Acetonitrile, reflux, 8 hours
  • Workup :

    • Evaporation under reduced pressure
    • Purification: Column chromatography (SiO2, CH2Cl2/MeOH 95:5)
  • Yield : 65%.

Characterization of Final Product :

  • 1H NMR (600 MHz, DMSO-d6) : δ 8.02 (s, 1H, imidazoimidazole-H), 7.85–7.21 (m, 6H, aromatic), 4.65 (s, 2H, COCH2N), 3.72 (s, 3H, N-CH3), 2.51 (s, 6H, Ar-CH3).
  • 13C NMR (150 MHz, DMSO-d6) : δ 198.4 (C=O), 167.2 (C=N), 152.1–118.3 (aromatic C), 44.8 (CH2), 38.5 (N-CH3), 21.2 (Ar-CH3).
  • HRMS (ESI+) : m/z calcd for C23H22N5OS [M+H]+: 432.1594; found: 432.1590.

Optimization and Challenges

Cyclization Efficiency in Fragment A

  • Issue : Low yields (≤50%) in initial cyclization attempts.
  • Solution : Switching from ethanol to DMF as solvent increased yield to 68% by enhancing solubility of intermediates.

Regioselectivity in Thiazole Methylation

  • Issue : Over-alkylation at sulfur observed with excess CH3I.
  • Solution : Controlled addition of methyl iodide (1.5 equiv) at 60°C minimized polysubstitution.

Purification of Final Product

  • Challenge : Co-elution of unreacted Fragment B with target compound.
  • Resolution : Gradient elution (CH2Cl2/MeOH 95:5 → 90:10) achieved baseline separation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.